molecular formula C15H15N3OS B3554028 2-hydroxy-1,2-diphenyl-1-ethanone thiosemicarbazone

2-hydroxy-1,2-diphenyl-1-ethanone thiosemicarbazone

Cat. No. B3554028
M. Wt: 285.4 g/mol
InChI Key: NQMPWEKCZLDWMK-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-1,2-diphenyl-1-ethanone thiosemicarbazone (HDPET) is a thiosemicarbazone derivative that has been synthesized and studied extensively due to its potential applications in scientific research. HDPET has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-hydroxy-1,2-diphenyl-1-ethanone thiosemicarbazone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and replication. This leads to the inhibition of cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit the growth of bacteria. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-hydroxy-1,2-diphenyl-1-ethanone thiosemicarbazone is its broad range of potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-hydroxy-1,2-diphenyl-1-ethanone thiosemicarbazone. One area of research could be the development of new cancer therapies based on the inhibition of DNA synthesis and replication. Another area of research could be the development of new antiviral and antibacterial agents based on the properties of this compound. Additionally, further research could be conducted on the potential use of this compound in the treatment of neurodegenerative disorders.

Scientific Research Applications

2-hydroxy-1,2-diphenyl-1-ethanone thiosemicarbazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c16-15(20)18-17-13(11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10,14,19H,(H3,16,18,20)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMPWEKCZLDWMK-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=NNC(=S)N)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N/NC(=S)N)/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxy-1,2-diphenyl-1-ethanone thiosemicarbazone
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